3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane
Description
This compound features a hybrid structure combining three key moieties: (1) an 8-azabicyclo[3.2.1]octane core, (2) a 1H-imidazole substituent at position 3, and (3) a 1-methyl-3-(3-methoxyphenyl)pyrazole-5-carbonyl group at position 6. The 3-methoxyphenyl substituent may influence lipophilicity and metabolic stability .
Synthesis of such compounds typically involves multi-step reactions, including cyclization and coupling strategies. Evidence from analogous imidazole derivatives (e.g., 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) highlights the use of intermediates for functionalization . Characterization methods include IR, <sup>1</sup>H NMR, and mass spectrometry, with purity confirmed via thin-layer chromatography .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-21(13-20(24-25)15-4-3-5-19(10-15)29-2)22(28)27-16-6-7-17(27)12-18(11-16)26-9-8-23-14-26/h3-5,8-10,13-14,16-18H,6-7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBZLRUDRUVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3C4CCC3CC(C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[321]octane typically involves multi-step organic synthesis The process begins with the preparation of the core azabicyclo[32Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazole and pyrazole compounds exhibit promising anticancer properties. The structural features of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane suggest potential for activity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting a possible mechanism for therapeutic efficacy .
Antimicrobial Properties
The imidazole ring is known for its antimicrobial activity. Compounds containing imidazole have been evaluated for their effectiveness against bacterial strains, including Mycobacterium tuberculosis. The presence of both the imidazole and pyrazole moieties in this compound could enhance its interaction with bacterial targets, making it a candidate for further investigation in antimicrobial drug design .
Neuropharmacological Effects
Research suggests that compounds similar to this compound may also exhibit neuropharmacological effects, potentially acting as modulators of neurotransmitter systems. This could be relevant in treating neurological disorders such as depression or anxiety, where modulation of serotonin or dopamine pathways is beneficial .
Synthetic Methodologies
The synthesis of this compound can involve various methodologies that leverage the reactivity of imidazole and pyrazole derivatives. Recent advances in synthetic chemistry have focused on:
- Multi-step Synthesis : Utilizing cycloaddition reactions to form complex heterocycles.
- Functionalization Strategies : Modifying existing frameworks to enhance biological activity or selectivity.
These methodologies not only facilitate the production of the target compound but also allow for the exploration of structural analogs that may possess enhanced properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Differences :
- Core : Shares the 8-azabicyclo[3.2.1]octane framework but replaces the pyrazole-carbonyl group with an imidazo[1,2-a]pyrazine-triazole system.
Pharmacological Profile :
- The imidazo[1,2-a]pyrazine moiety is associated with kinase inhibition, while the triazole may improve metabolic stability. No direct activity data are available, but PubChem notes its relevance in targeted drug discovery .
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
Structural Differences :
- Core : Retains the 8-azabicyclo[3.2.1]octane system but substitutes the imidazole with a 3-isopropyl-5-methyl-1,2,4-triazole.
- Side Chain : Features a phenylpropanamine group, which may enhance CNS penetration.
Functional Insights :
- The triazole’s electron-deficient nature could modulate receptor affinity. This compound is cited for applications in chemical synthesis and biomolecular targeting .
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones
Structural Differences :
- Core : Lacks the bicyclic system but incorporates a 5-oxo-imidazole fused with pyrazolone.
- Substituents : Arylidene groups at position 4 provide structural diversity for antimicrobial activity .
Comparative Data Table
Biological Activity
The compound 3-(1H-imidazol-1-yl)-8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-8-azabicyclo[3.2.1]octane , with the CAS number 2309343-69-7, is a novel bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.5 g/mol. The structural complexity of this compound, featuring an imidazole ring and a pyrazole moiety, suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2309343-69-7 |
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole and pyrazole rings exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been shown to possess activity against various bacterial strains, including resistant strains. The presence of the methoxyphenyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its antimicrobial efficacy.
Antimalarial Activity
Research into related pyrazole derivatives has demonstrated promising antimalarial activity. For instance, compounds similar to the one have been synthesized and tested against Plasmodium falciparum, showing dose-dependent effects on parasitemia levels in infected models. The mechanism often involves inhibition of essential metabolic pathways in the parasite.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Pyrazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is likely mediated through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as PI3K/Akt.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial activity using the agar well diffusion method. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against Bacillus subtilis .
- Antimalarial Activity : In vivo studies on related compounds demonstrated significant reductions in parasitemia in mice treated with doses ranging from 250 mg/kg to 500 mg/kg, with higher doses correlating with improved packed cell volume (PCV) .
- Antitumor Activity : A recent investigation into pyrazole derivatives indicated their ability to inhibit growth in various cancer cell lines, with IC50 values suggesting potent activity at nanomolar concentrations .
The biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Many imidazole-containing compounds inhibit key enzymes involved in pathogen metabolism.
- Membrane Disruption : The lipophilic nature may allow for disruption of microbial membranes.
- Signal Transduction Modulation : Interaction with cellular receptors could lead to altered signaling pathways in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step procedures, including pyrazole ring formation and subsequent coupling with the azabicyclo octane core. Key steps include:
- Pyrazole synthesis : Use phenylhydrazine and ethyl acetoacetate under reflux with glacial acetic acid to form the pyrazole intermediate (as described for analogous compounds) .
- Coupling reactions : Employ 1,4-dioxane with triethylamine as a base for nucleophilic acyl substitution, ensuring proper stoichiometry of reactants (e.g., 1:1 molar ratio of imidazole and carbonyl derivatives) .
- Purification : Monitor reactions via TLC and use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Prioritize:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at ~6.8–7.5 ppm, azabicyclo protons as multiplet signals) .
- IR : Identify carbonyl stretches (~1680–1720 cm⁻¹) and imidazole N-H stretches (~3150 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methoxy groups) .
- Resolution : If signals overlap (e.g., in bicyclic systems), use 2D NMR (COSY, HSQC) .
Q. What in vitro assays are suitable for preliminary bioactivity screening (e.g., enzyme inhibition)?
- Methodological Answer :
- Target selection : Prioritize kinases or cytochrome P450 enzymes due to imidazole/pyrazole motifs’ known interactions .
- Assay design : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) with IC₅₀ determination via dose-response curves .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., methoxyphenyl vs. fluorophenyl) on bioactivity?
- Methodological Answer :
- Analog synthesis : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (-OH) groups via Suzuki coupling .
- Biological testing : Compare inhibitory potency across analogs using standardized assays (e.g., IC₅₀ values against a kinase panel) .
- Computational analysis : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What experimental strategies resolve discrepancies in stability data (e.g., degradation under varying pH conditions)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40°C for 48 hours .
- Analytical monitoring : Use HPLC-PDA to track degradation products; identify via LC-MS/MS .
- Stabilization : If unstable in acid, consider enteric coating or prodrug strategies .
Q. How should in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolite profiling?
- Methodological Answer :
- Animal models : Administer via oral gavage (10 mg/kg) and intravenous injection (2 mg/kg) in rodents to calculate bioavailability (AUC₀–24 comparison) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours; analyze via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous buffers during bioassays?
- Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or surfactants (Tween-80) without disrupting assay integrity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve dissolution .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
